3-Methoxy-4-methylbenzonitrile

Organic synthesis Isomer comparison Structure-activity relationship

Sourcing 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) requires a grade suitable for its intended application. For finerenone ANDA submissions, source this specific Finerenone Impurity 35 with full analytical characterization and regulatory traceability. For synthesis, ensure the ≥98% purity to leverage its unique 3-methoxy-4-methyl regiochemistry for reliable cross-couplings. Note: Class 6.1 toxic; special shipping applies.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 3556-60-3
Cat. No. B1590838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methylbenzonitrile
CAS3556-60-3
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)OC
InChIInChI=1S/C9H9NO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,1-2H3
InChIKeyQLJZMAGXHHXXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-methylbenzonitrile CAS 3556-60-3: Sourcing Guide and Technical Specifications for Pharmaceutical Intermediate Procurement


3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3), also known as 4-cyano-2-methoxytoluene or 5-cyano-2-methylanisole, is a substituted benzonitrile derivative with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol [1]. This white to light yellow crystalline solid is commercially available at purities typically ≥98% (GC) and is employed as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The compound serves as a registered impurity standard (Finerenone Impurity 35) in the analytical quality control of finerenone, a marketed mineralocorticoid receptor antagonist [2].

3-Methoxy-4-methylbenzonitrile CAS 3556-60-3: Why Generic Benzonitrile Substitution Risks Synthesis Failure


While substituted benzonitriles as a class share the nitrile functional group for further derivatization, the specific 3-methoxy-4-methyl substitution pattern of this compound dictates both its reactivity in cross-coupling reactions and its solubility profile . Calculated water solubility is 0.314 mg/mL (0.34 g/L) at 25°C, classifying it as moderately to poorly soluble . Positional isomers such as 4-methoxy-3-methylbenzonitrile exhibit altered electronic distribution and steric hindrance that may affect reaction yields and impurity profiles . Moreover, this compound bears an acute toxicity hazard classification (H301+H311+H331) and is regulated as UN3439 Class 6.1 for transport, imposing specific handling and documentation requirements that less hazardous benzonitrile analogs may not trigger [1][2].

3-Methoxy-4-methylbenzonitrile CAS 3556-60-3: Quantitative Comparative Evidence for Sourcing Decisions


3-Methoxy-4-methylbenzonitrile vs 4-Methoxy-3-methylbenzonitrile: Comparative Substitution Pattern Evaluation

3-Methoxy-4-methylbenzonitrile differs from its positional isomer 4-methoxy-3-methylbenzonitrile in the relative positioning of methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring. The 3-methoxy-4-methyl substitution pattern places the methoxy group ortho to the nitrile and meta to the methyl, whereas the 4-methoxy-3-methyl pattern reverses this arrangement . This distinction is critical in reactions where regioselectivity or electronic effects influence reaction outcomes. The target compound is a benzonitrile with methoxy at position 3 and methyl at position 4, while the comparator positions methoxy at 4 and methyl at 3 .

Organic synthesis Isomer comparison Structure-activity relationship

3-Methoxy-4-methylbenzonitrile: Validated Impurity Standard for Finerenone Quality Control

3-Methoxy-4-methylbenzonitrile is formally designated as Finerenone Impurity 35 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. The product can be used for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications or during commercial production of finerenone [1]. Unlike generic benzonitrile building blocks, this compound carries validated impurity standard documentation suitable for regulatory submission.

Pharmaceutical analysis Impurity profiling Quality control

3-Methoxy-4-methylbenzonitrile Solubility Profile: Calculated Water Solubility and Organic Solvent Compatibility

The compound exhibits limited water solubility, calculated at 0.314 mg/mL (0.00213 mol/L) at 25°C, corresponding to a Log S (ESOL) value of -2.67, which classifies it as soluble according to the ESOL scale but poorly to moderately soluble under alternative classification systems . It is soluble in organic solvents such as diethyl ether, chloroform, and alcohols . This solubility profile contrasts with more hydrophilic benzonitrile derivatives such as 3-hydroxy-4-methylbenzonitrile, which bears a hydroxyl group capable of hydrogen bonding with water.

Solubility Formulation Process chemistry

3-Methoxy-4-methylbenzonitrile Acute Toxicity Classification: GHS Hazard Profile and Transport Requirements

3-Methoxy-4-methylbenzonitrile is classified under GHS as Acute Toxicity Category 3 via oral, dermal, and inhalation routes (H301+H311+H331), with additional classification as Skin Irritant Category 2 (H315) and Eye Irritant Category 2A (H319) [1][2]. For transport, it is regulated as UN3439 (Nitriles, toxic, solid, n.o.s.), Class 6.1, Packing Group III [3]. This hazard profile imposes specific handling, storage, and documentation requirements that less toxic benzonitrile analogs (e.g., non-nitrile aromatic intermediates) may not trigger.

Safety Toxicology Regulatory compliance

3-Methoxy-4-methylbenzonitrile Commercial Availability: Purity Specifications from Multiple Authorized Suppliers

Multiple established chemical suppliers including TCI, Aladdin Scientific, Bidepharm, and AKSci offer 3-methoxy-4-methylbenzonitrile with GC purity specifications of ≥98.0% to 98% . Melting point is consistently reported in the range of 52-56°C (TCI: 52.0-56.0°C; AKSci: 52-56°C) . The compound is stocked in quantities from 1 g to 5 g with options for bulk inquiry, and storage recommendations are room temperature in cool, dark conditions (<15°C) . This multi-sourced availability contrasts with less common positional isomers or custom-synthesized analogs that may have limited vendor options and longer lead times.

Supply chain Purity specification Vendor comparison

3-Methoxy-4-methylbenzonitrile Physicochemical Properties: Predicted Lipophilicity and ADME-Relevant Parameters

Calculated physicochemical parameters for 3-methoxy-4-methylbenzonitrile include a consensus Log P value of 2.04 (range across five methods: 1.44-2.51), indicating moderate lipophilicity . The topological polar surface area is 33.02 Ų, and the compound contains two hydrogen bond acceptors (the nitrile nitrogen and methoxy oxygen) with zero hydrogen bond donors [1]. These parameters are relevant for predicting membrane permeability and metabolic stability when the compound is used as a building block in drug discovery programs.

Physicochemical properties Drug design ADME prediction

3-Methoxy-4-methylbenzonitrile CAS 3556-60-3: Recommended Application Scenarios Based on Validated Evidence


Finerenone Analytical Method Development and Quality Control

This compound is specifically required as Finerenone Impurity 35 for analytical method development, method validation, and quality control applications in finerenone manufacturing [1]. Laboratories developing ANDA submissions or conducting stability studies for finerenone should source regulatory-grade material with full characterization documentation and traceability to pharmacopeial standards [1].

Organic Synthesis Requiring Defined 3-Methoxy-4-Methyl Substitution Pattern

Research programs requiring the specific 3-methoxy-4-methyl substitution pattern on a benzonitrile scaffold for cross-coupling reactions, heterocycle construction, or structure-activity relationship studies should prioritize this compound over positional isomers such as 4-methoxy-3-methylbenzonitrile [1]. The defined regiochemistry ensures reproducible reaction outcomes in synthetic routes where electronic or steric effects are sensitive to substituent positioning [1].

Building Block for Pharmaceutical and Agrochemical Intermediate Synthesis

3-Methoxy-4-methylbenzonitrile serves as a versatile intermediate for constructing complex pharmaceutical and agrochemical molecules, with commercial availability at ≥98% purity from multiple established suppliers . Its functional groups (nitrile, methoxy, methyl) provide orthogonal handles for further derivatization including hydrolysis to carboxylic acids, reduction to benzylamines, and cross-coupling at the aryl halide position after activation .

Physicochemical Property Screening in Lead Optimization

Medicinal chemistry teams evaluating benzonitrile-containing scaffolds can use the predicted ADME parameters of this compound (consensus Log P 2.04, TPSA 33.02 Ų, zero H-bond donors) as a baseline for structure-property relationship studies . The moderate lipophilicity and absence of hydrogen bond donors suggest favorable membrane permeability relative to more polar hydroxyl-containing analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-4-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.